2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride
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Overview
Description
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Safety and Hazards
Mechanism of Action
Target of action
Benzenesulfonyl chloride compounds are often used as intermediates in organic synthesis. They can react with amines to form sulfonamides, which are a class of compounds that have various biological activities, including antibiotic and antiviral properties .
Mode of action
The mode of action of benzenesulfonyl chloride compounds involves the electrophilic sulfur atom, which is susceptible to attack by nucleophiles such as amines. This can result in the formation of sulfonamides .
Biochemical pathways
The exact biochemical pathways affected by benzenesulfonyl chloride compounds would depend on the specific compound formed through its reaction with a nucleophile. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzenesulfonyl chloride compounds would depend on the specific compound and its physicochemical properties. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics .
Result of action
The result of the action of benzenesulfonyl chloride compounds would depend on the specific compound and its targets. For example, sulfonamides can have antibacterial effects due to their inhibition of folic acid synthesis .
Action environment
The action, efficacy, and stability of benzenesulfonyl chloride compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the reactivity of benzenesulfonyl chloride compounds can be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-5-chloro-4-fluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled conditions to introduce additional substituents onto the benzene ring.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Substituted Benzenes: Formed through electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzenesulfonyl chloride
- 2-Chloro-5-fluorobenzenesulfonyl chloride
- 2-Bromo-5-chlorobenzenesulfonyl chloride
Uniqueness
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties to the compound, making it highly reactive and selective in various chemical reactions. The combination of these halogens also influences the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications in chemical synthesis and research.
Properties
IUPAC Name |
2-bromo-5-chloro-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-5(10)4(8)2-6(3)13(9,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEKZCDMEXEEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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